molecular formula C22H18FN5O B11330315 2-(4-fluorophenyl)-7-(2-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

2-(4-fluorophenyl)-7-(2-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B11330315
M. Wt: 387.4 g/mol
InChI Key: OSENTJBNQZUFGY-UHFFFAOYSA-N
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Description

2-[2-(4-Fluorophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]phenyl methyl ether is a complex organic compound featuring a unique triazolopyrimidine scaffold. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-Fluorophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]phenyl methyl ether typically involves multi-step organic reactions. One common approach includes the cyclization of appropriate precursors under controlled conditions to form the triazolopyrimidine core . The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to scale up the process. This includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-Fluorophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]phenyl methyl ether can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as alkyl or aryl groups .

Scientific Research Applications

2-[2-(4-Fluorophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]phenyl methyl ether has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a kinase inhibitor, impacting cell signaling pathways.

    Medicine: Explored for its anticancer properties, particularly in targeting specific kinases involved in tumor growth.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[2-(4-Fluorophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]phenyl methyl ether involves its interaction with specific molecular targets, such as kinases. By inhibiting these enzymes, the compound can disrupt cell signaling pathways, leading to altered cell growth and apoptosis. This makes it a promising candidate for anticancer therapies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(4-Fluorophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]phenyl methyl ether stands out due to its specific substitution pattern, which can enhance its selectivity and potency as a kinase inhibitor. This makes it a valuable compound for further research and development in medicinal chemistry .

Properties

Molecular Formula

C22H18FN5O

Molecular Weight

387.4 g/mol

IUPAC Name

4-(4-fluorophenyl)-10-(2-methoxyphenyl)-11,12-dimethyl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C22H18FN5O/c1-13-14(2)28(17-6-4-5-7-18(17)29-3)21-19(13)22-25-20(26-27(22)12-24-21)15-8-10-16(23)11-9-15/h4-12H,1-3H3

InChI Key

OSENTJBNQZUFGY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C2=C1C3=NC(=NN3C=N2)C4=CC=C(C=C4)F)C5=CC=CC=C5OC)C

Origin of Product

United States

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